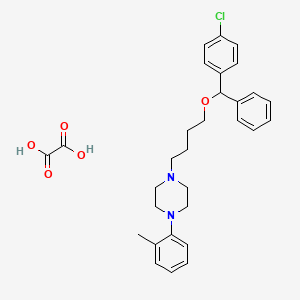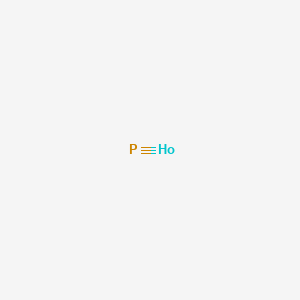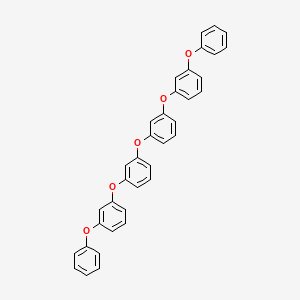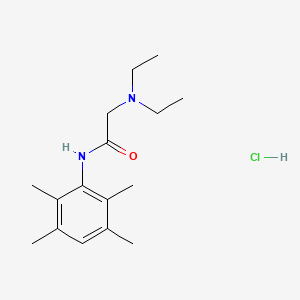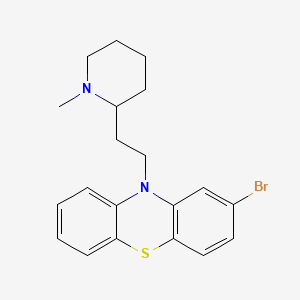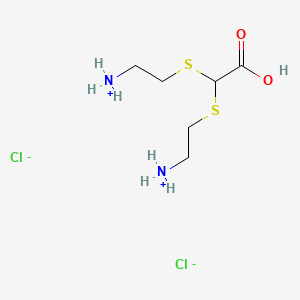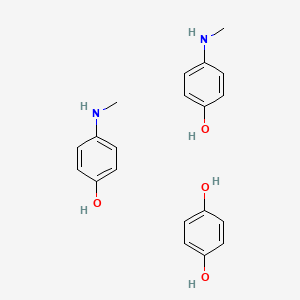
Metoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metoquinone, also known as mitoquinone mesylate, is a synthetic analogue of coenzyme Q10. It was first developed in New Zealand in the late 1990s. This compound is known for its antioxidant properties and has significantly improved bioavailability and mitochondrial penetration compared to coenzyme Q10 . This compound is widely sold as a dietary supplement and has shown potential in various medical applications .
Vorbereitungsmethoden
Metoquinone is synthesized by covalently attaching a ubiquinone derivative to a lipophilic triphenylphosphonium cation. This specific targeting to mitochondria is achieved through the lipophilic nature of the triphenylphosphonium cation . The synthetic route involves treating cells with this compound for 16 hours, followed by incubation with specific reagents to determine the effects on oxidative stress . Industrial production methods involve similar synthetic routes but on a larger scale to ensure high purity and yield.
Analyse Chemischer Reaktionen
Metoquinone undergoes various chemical reactions, including oxidation and reduction. It is known for its ability to undergo reversible oxido-reduction reactions, which are essential for its biological effects . Common reagents used in these reactions include superoxide anion and antimycin A . The major products formed from these reactions are reduced forms of this compound, which help in scavenging reactive oxygen species and protecting cells from oxidative damage .
Wissenschaftliche Forschungsanwendungen
Metoquinone has a wide range of scientific research applications. In chemistry, it is used as a mitochondria-targeted antioxidant to study oxidative stress and mitochondrial dysfunction . In biology and medicine, it has shown potential in treating conditions such as Parkinson’s disease, cardiovascular diseases, and liver inflammation . Recent studies have also demonstrated its antiviral activity against SARS-CoV-2 and its variants, making it a promising candidate for COVID-19 treatment . In the industry, this compound is used in dietary supplements to improve mitochondrial function and overall health .
Wirkmechanismus
Metoquinone exerts its effects by targeting mitochondria through covalent attachment to a lipophilic triphenylphosphonium cation . This targeting component directs the compound to the mitochondria, where it accumulates and exerts its antioxidant effects. The antioxidant component helps to prevent cell damage by scavenging reactive oxygen species and reducing oxidative stress . This compound also activates the Nrf2 pathway, increasing the expression of host defense proteins and enhancing cellular protection .
Vergleich Mit ähnlichen Verbindungen
Metoquinone is unique due to its improved bioavailability and mitochondrial penetration compared to other antioxidants like coenzyme Q10 . Similar compounds include idebenone, nicotinamide mononucleotide, and pyrroloquinoline quinone . Another closely related compound is SKQ1, which also targets mitochondria and has similar antioxidant properties . this compound’s specific targeting to mitochondria and its ability to reduce oxidative stress more effectively make it a superior choice for various medical applications .
Eigenschaften
CAS-Nummer |
622-91-3 |
|---|---|
Molekularformel |
C20H24N2O4 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
benzene-1,4-diol;4-(methylamino)phenol |
InChI |
InChI=1S/2C7H9NO.C6H6O2/c2*1-8-6-2-4-7(9)5-3-6;7-5-1-2-6(8)4-3-5/h2*2-5,8-9H,1H3;1-4,7-8H |
InChI-Schlüssel |
ICQFAQGXJAVDED-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=C(C=C1)O.CNC1=CC=C(C=C1)O.C1=CC(=CC=C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


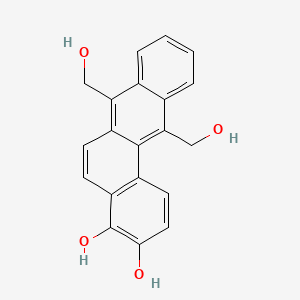
![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)
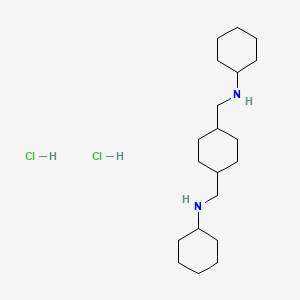
![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751606.png)

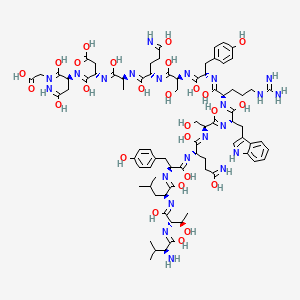
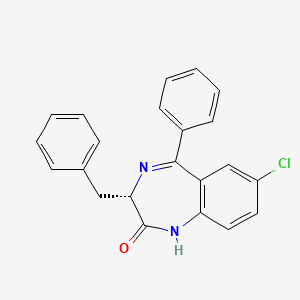
![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
